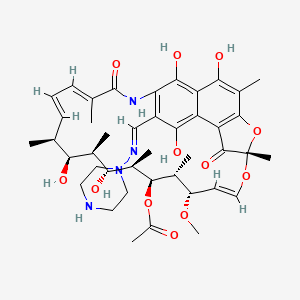

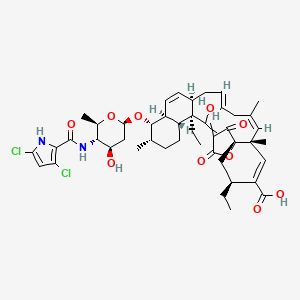

Demethylrifampicin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Demethylrifampicin (DMR) is a semi-synthetic derivative of the naturally occurring antibiotic rifampicin. It is a type of antibiotic that has been studied for its potential use in treating a variety of bacterial infections. DMR has a unique mechanism of action that is distinct from other antibiotics, and it has been found to have a number of advantages over traditional antibiotics in terms of effectiveness, safety, and ease of use.

Scientific Research Applications

Antitumor Activity

Demethylrifampicin has been studied for its effects on the viability of normal and malignant human cells. It has shown differential effects on cultured human tumor cells, particularly sarcoma and melanoma cells, which were most sensitive to exposure at concentrations of 5 to 20 µg/ml . This suggests potential applications in cancer therapy, especially for these types of tumors.

Antimicrobial Enhancement

Research has indicated that a multicomponent complex involving Demethylrifampicin can improve the water solubility and dissolution rate of rifampicin, as well as its antibacterial and antileishmanial action . This application is significant for developing pharmaceutical dosage forms with increased antimicrobial activities.

Pharmaceutical Stability

The stability of pharmaceuticals is a critical aspect of drug development. Studies have shown that complexes containing Demethylrifampicin present suitable stability, which is beneficial for the long-term storage and effectiveness of pharmaceutical products .

Biofilm Inhibition

Demethylrifampicin has been associated with antibiofilm activity. Biofilms are a major concern in medical devices and implants, as they can lead to persistent infections. The compound’s ability to inhibit biofilm formation could be applied in the coating of medical devices to prevent infections .

Antileishmanial Activity

Leishmaniasis is a disease caused by protozoan parasites. Demethylrifampicin has shown promising results in enhancing the antileishmanial activity of rifampicin, which could lead to more effective treatments for this disease .

Drug Metabolite Research

As a metabolite of Rifampicin, Demethylrifampicin is used in research to understand the metabolic pathways and interactions of drugs within the body. This knowledge is crucial for predicting drug behavior and optimizing therapeutic strategies .

Mechanism of Action

Target of Action

Demethylrifampicin primarily targets the microbial DNA-dependent RNA polymerase (RNAP) . This enzyme plays a crucial role in the transcription process of bacteria, making it a key target for antibiotics like Demethylrifampicin.

Mode of Action

Demethylrifampicin works by binding to the beta-subunit of microbial DNA-dependent RNA polymerase (RNAP), thereby inhibiting the enzyme and impeding RNA synthesis . It reduces the affinity of RNAP for short RNA transcripts and has no activity against the mammalian RNAP enzyme .

Action Environment

The efficacy and stability of Demethylrifampicin can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect the activity of the drug. Additionally, the development of antibiotic resistance in the environment is a major concern

properties

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-piperazin-1-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H56N4O12/c1-20-11-10-12-21(2)41(54)45-32-27(19-44-46-16-14-43-15-17-46)36(51)29-30(37(32)52)35(50)25(6)39-31(29)40(53)42(8,58-39)56-18-13-28(55-9)22(3)38(57-26(7)47)24(5)34(49)23(4)33(20)48/h10-13,18-20,22-24,28,33-34,38,43,48-52H,14-17H2,1-9H3,(H,45,54)/b11-10+,18-13+,21-12+,44-19+/t20-,22+,23+,24+,28-,33-,34+,38+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKVFHDDYXJFFL-MOSFFKILSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCNCC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCNCC5)\C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H56N4O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Demethylrifampicin | |

CAS RN |

13292-45-0 |

Source

|

| Record name | Rifamycin, 3-((1-piperazinylimino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the primary mechanism of action of Demethylrifampicin against viruses?

A1: Demethylrifampicin, similar to its parent compound Rifampicin, primarily acts by inhibiting the RNA-dependent DNA polymerase (reverse transcriptase) found in certain viruses like murine leukemia viruses [, ]. This enzyme is crucial for the viruses to convert their RNA into DNA, a necessary step for their replication within the host cell.

Q2: How does the activity of Demethylrifampicin compare to Rifampicin in inhibiting viral enzymes?

A2: Research suggests that Demethylrifampicin is a more potent inhibitor of DNA polymerases from certain murine leukemia virus strains compared to Rifampicin []. This difference in potency could be attributed to subtle differences in their binding affinities to the viral enzyme.

Q3: Does Demethylrifampicin exhibit selective toxicity towards cancer cells?

A3: Studies indicate that Demethylrifampicin, unlike Rifampicin, does not exhibit significant selective toxicity towards transformed cells compared to normal cells []. This suggests that its potential as an anti-cancer agent might be limited compared to other chemotherapeutic drugs like Adriamycin [].

Q4: What are the key structural features of Demethylrifampicin that are important for its activity?

A4: Although the exact structural requirements for Demethylrifampicin's activity are not fully elucidated in the provided research, studies with Rifampicin analogs suggest that the macrocyclic ring structure is crucial for their inhibitory effect on vaccinia virus morphogenesis []. Modifications to this core structure could potentially alter the compound's activity.

Q5: What are the limitations of Demethylrifampicin's pharmacokinetic profile?

A6: Demethylrifampicin exhibits a very slow plasma clearance rate, leading to a prolonged half-life in vivo (2-4 days) []. This extended presence in circulation might necessitate careful dose adjustments to avoid potential toxicity issues arising from drug accumulation.

Q6: Are there any known cases of resistance development against Demethylrifampicin?

A7: While the provided research doesn't directly address Demethylrifampicin resistance, a study with vaccinia virus showed cross-resistance to a series of rifamycin derivatives, including Demethylrifampicin, in a rifampicin-resistant mutant []. This suggests a possibility of shared resistance mechanisms among this class of compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4AR,6R,7R,8R,8aS)-6-(benzyloxy)-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B1140531.png)

![2-[4,5-Dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B1140532.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B1140539.png)

![4-[1-(4-Iodophenyl)-5-(2,4-dinitrophenyl)-formaz-3-yl]-1,3-benzene Disulfonate, Disodium Salt](/img/structure/B1140545.png)

![1,3-Benzenedisulfonic acid, 4-[[2-(2,4-dinitrophenyl)hydrazinylidene]methyl]-, sodium salt (1:2)](/img/structure/B1140546.png)